Phosphoric acid, decyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, decyl ester, potassium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is part of the alkyl phosphate family, which is characterized by a phosphate core structure with varying alkyl chain lengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, decyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with potassium hydroxide. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The ester is then neutralized with potassium hydroxide to produce the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, decyl ester, potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form phosphoric acid and decanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents, such as alkyl halides.
Major Products Formed
Hydrolysis: Phosphoric acid and decanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl phosphate esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, decyl ester, potassium salt is widely used in scientific research due to its surfactant properties. It is utilized in:
Chemistry: As a surfactant in various chemical reactions to enhance solubility and mixing of reactants.
Biology: In cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: As an excipient in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: In the production of detergents, emulsifiers, and other cleaning agents
Wirkmechanismus
The surfactant properties of phosphoric acid, decyl ester, potassium salt are due to its amphiphilic nature, with a hydrophilic phosphate group and a hydrophobic decyl chain. This allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, decyl ester, potassium salt is similar to other alkyl phosphate esters, such as:
- Phosphoric acid, dodecyl ester, potassium salt
- Phosphoric acid, octyl ester, potassium salt
- Phosphoric acid, hexadecyl ester, potassium salt
These compounds share similar surfactant properties but differ in their alkyl chain lengths, which can affect their solubility and effectiveness in various applications .
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
84070-00-8 |
---|---|
Molekularformel |
C10H21K2O4P |
Molekulargewicht |
314.44 g/mol |
IUPAC-Name |
dipotassium;decyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
WZPRPGQIPUCXQE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.